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Compound of Interest

Compound Name: Frutinone A

Cat. No.: B137992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Frutinone A is a naturally occurring chromonocoumarin isolated from plants of the Polygala

genus, such as Polygala fruticosa.[1][2] This class of compounds has garnered interest in the

scientific community due to its potential biological activities, including antifungal properties and

potent inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural

elucidation and characterization of natural products like Frutinone A. This document provides

detailed application notes and experimental protocols for the comprehensive NMR analysis of

Frutinone A, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) spectroscopic

techniques.

Molecular Structure of Frutinone A
The chemical structure of Frutinone A is 6H,7H-[1]Benzopyrano[4,3-b]benzopyran-6,7-dione,

with the molecular formula C₁₆H₈O₄. The structure was definitively established through

spectroscopic methods, including X-ray diffraction analysis.

Structure:

Caption: Chemical structure of Frutinone A.
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Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Frutinone A. The data is

essential for the verification of the compound's identity and for further structural analysis.

Table 1: ¹H NMR Data of Frutinone A (400 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 8.25 dd 8.0, 1.6

H-2 7.51 ddd 8.4, 7.2, 1.6

H-3 7.79 ddd 8.4, 7.2, 1.6

H-4 8.42 dd 8.0, 1.6

H-8 8.32 dd 8.0, 1.6

H-9 7.55 ddd 8.0, 7.2, 1.2

H-10 7.83 ddd 8.4, 7.2, 1.6

H-11 7.73 dd 8.4, 1.2

Table 2: ¹³C NMR Data of Frutinone A (100 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b137992?utm_src=pdf-body
https://www.benchchem.com/product/b137992?utm_src=pdf-body
https://www.benchchem.com/product/b137992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

C-1 125.1

C-2 126.0

C-3 135.5

C-4 122.2

C-4a 121.3

C-6 159.8

C-6a 118.0

C-7 155.4

C-7a 118.2

C-8 125.4

C-9 129.2

C-10 136.2

C-11 120.4

C-11a 152.8

C-12b 117.2

C-12c 154.2

Experimental Protocols
Detailed methodologies for the acquisition of NMR spectra are provided below. These protocols

can be adapted based on the available instrumentation.

Sample Preparation
Weigh approximately 5-10 mg of purified Frutinone A.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
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Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

1D NMR Spectroscopy
¹H NMR Spectrum Acquisition:

Spectrometer: 400 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-15 ppm

Number of Scans: 16-64 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

¹³C NMR Spectrum Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

Solvent: CDCl₃

Temperature: 298 K

Spectral Width: 0-200 ppm

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 2 seconds

2D NMR Spectroscopy
COSY (Correlation Spectroscopy) Spectrum Acquisition:

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Program:cosygpqf or similar gradient-enhanced sequence.

Spectral Width (F1 and F2): 0-15 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-16

Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions

before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence) Spectrum Acquisition:

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program:hsqcedetgpsisp2.3 or similar gradient-enhanced, multiplicity-edited

sequence.

Spectral Width (F2 - ¹H): 0-15 ppm

Spectral Width (F1 - ¹³C): 0-180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 16-32

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation) Spectrum Acquisition:

Purpose: To identify long-range (typically 2-3 bonds) proton-carbon (¹H-¹³C) correlations.
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Pulse Program:hmbcgplpndqf or similar gradient-enhanced sequence.

Spectral Width (F2 - ¹H): 0-15 ppm

Spectral Width (F1 - ¹³C): 0-200 ppm

Number of Increments (F1): 256-512

Number of Scans per Increment: 32-64

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8

Hz.

Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of Frutinone
A using the acquired NMR data.
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Click to download full resolution via product page

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathway and Biological Activity Context
While the primary focus of this document is the NMR spectroscopy of Frutinone A, it is

valuable to consider its biological context. Frutinone A has been shown to be a potent inhibitor

of the cytochrome P450 enzyme CYP1A2. Understanding this interaction is crucial for drug

development professionals. The diagram below illustrates the inhibitory action of Frutinone A
on a simplified metabolic pathway.
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CYP1A2 Enzyme

Binds to
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Frutinone A
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Click to download full resolution via product page

Caption: Inhibition of CYP1A2 by Frutinone A.

Conclusion
This document provides a comprehensive guide to the NMR spectroscopic analysis of

Frutinone A. The tabulated data serves as a valuable reference for the identification and

characterization of this natural product. The detailed experimental protocols offer a practical

starting point for researchers to acquire high-quality NMR data. By following the outlined

workflows, scientists can confidently elucidate and confirm the structure of Frutinone A,

facilitating further research into its biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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